molecular formula C4H3FN2S B12967653 5-Fluoropyrimidine-2(1H)-thione

5-Fluoropyrimidine-2(1H)-thione

Cat. No.: B12967653
M. Wt: 130.15 g/mol
InChI Key: OWOJAAFKZQLMHZ-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2(1H)-thione is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-fluorouracil with thiourea under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated pyrimidines, including 5-Fluoropyrimidine-2(1H)-thione, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoropyrimidine-2(1H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2(1H)-thione is unique due to its thione group, which imparts different chemical reactivity and biological activity compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C4H3FN2S

Molecular Weight

130.15 g/mol

IUPAC Name

5-fluoro-1H-pyrimidine-2-thione

InChI

InChI=1S/C4H3FN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)

InChI Key

OWOJAAFKZQLMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=S)N1)F

Origin of Product

United States

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